molecular formula C8H8FNO3S B13166153 3-Acetamidobenzenesulfonyl fluoride CAS No. 4857-88-9

3-Acetamidobenzenesulfonyl fluoride

Cat. No.: B13166153
CAS No.: 4857-88-9
M. Wt: 217.22 g/mol
InChI Key: ASGBQNKAOAEADT-UHFFFAOYSA-N
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Description

3-Acetamidobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H8FNO3S and a molecular weight of 217.22 g/mol . It is a sulfonyl fluoride derivative, characterized by the presence of an acetamido group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamidobenzene-1-sulfonyl fluoride typically involves the reaction of 3-acetamidobenzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions, typically at room temperature, to yield the desired sulfonyl fluoride .

Industrial Production Methods

Industrial production of 3-acetamidobenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Acetamidobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed via nucleophilic substitution.

    Sulfonic Acid: Formed via hydrolysis.

    Reduced Sulfonamide: Formed via reduction.

Scientific Research Applications

3-Acetamidobenzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamidobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation .

Comparison with Similar Compounds

Similar Compounds

    3-Acetamidobenzenesulfonyl Chloride: Similar structure but with a chloride group instead of fluoride.

    4-Acetamidobenzenesulfonyl Fluoride: Similar structure but with the acetamido group at the para position.

    Benzene-1-sulfonyl Fluoride: Lacks the acetamido group.

Uniqueness

3-Acetamidobenzene-1-sulfonyl fluoride is unique due to the presence of both the acetamido and sulfonyl fluoride groups, which confer specific reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Biological Activity

3-Acetamidobenzenesulfonyl fluoride is a compound that has garnered attention in the fields of medicinal chemistry and chemical biology due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring with an acetamido substituent. The general formula can be represented as:

C8H10NO2SF\text{C}_8\text{H}_10\text{N}\text{O}_2\text{S}\text{F}

This structure positions the sulfonyl fluoride as a reactive electrophile, which is crucial for its biological interactions.

Mechanisms of Biological Activity

1. Antibacterial Properties
Research indicates that sulfonamides, including derivatives like this compound, exhibit antibacterial activity by acting as competitive inhibitors of para-aminobenzoic acid (PABA), which is essential for bacterial growth. This inhibition disrupts folate synthesis in bacteria, leading to their growth inhibition.

2. Reactivity with Biological Targets
The sulfonyl fluoride group is known to react with nucleophiles, including serine residues in enzymes. This reactivity allows this compound to serve as a probe in chemical biology, enabling the study of enzyme mechanisms and interactions .

Table 1: Summary of Biological Studies on this compound

StudyFocusFindings
Antibacterial ActivityDemonstrated inhibition of bacterial growth through PABA pathway interference.
Enzyme InteractionIdentified as a potent inhibitor for serine hydrolases; specific reactivity profiles established.
Chemical ProbingUtilized in fragment-based drug discovery to explore enzyme binding interactions.

Case Study: Inhibition of Serine Hydrolases

A significant study focused on the use of this compound as an inhibitor of serine hydrolases, which are critical in various metabolic pathways. The compound was shown to selectively modify active site serine residues, demonstrating its potential in drug design targeting these enzymes .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Sulfonamide Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundAcetamido group + sulfonyl fluorideAntibacterial; enzyme inhibitor
4-Aminobenzenesulfonyl fluorideAmino group + sulfonyl fluorideLess reactive; lower antibacterial efficacy
p-Nitrobenzenesulfonyl fluorideNitro group + sulfonyl fluorideHighly reactive; used for mapping tyrosine residues

The unique combination of the acetamido group and the sulfonyl fluoride functionality in this compound enhances its reactivity and selectivity towards biological targets compared to its analogs.

Properties

CAS No.

4857-88-9

Molecular Formula

C8H8FNO3S

Molecular Weight

217.22 g/mol

IUPAC Name

3-acetamidobenzenesulfonyl fluoride

InChI

InChI=1S/C8H8FNO3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

ASGBQNKAOAEADT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

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